1-(Phenylmethyl)-3-[4-(trifluoromethoxy)phenyl]thiourea
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Overview
Description
1-(phenylmethyl)-3-[4-(trifluoromethoxy)phenyl]thiourea is a member of thioureas.
Scientific Research Applications
Synthesis and Characterization
- Synthesis and Crystal Structure Analysis: Thiourea derivatives, similar to 1-(Phenylmethyl)-3-[4-(trifluoromethoxy)phenyl]thiourea, have been synthesized and characterized using various techniques. The structural analysis of these compounds, including their crystal X-ray diffraction structures and vibrational properties, provides insights into their molecular conformation and stability (Saeed et al., 2010).
Biological Activities and Applications
Antibacterial and Anti-HIV Studies
Some thiourea derivatives exhibit significant antibacterial and anti-HIV activities. These studies demonstrate the potential use of thiourea compounds in medical research and drug development (Patel et al., 2007).
Drug Development Research
The regioselectivity of certain thiourea cyclization reactions is crucial for creating potential drugs. Understanding the structure of synthesized compounds is vital for this process, contributing to the field of pharmaceutical research (Perekhoda et al., 2017).
Analysis of Vibrational Properties and Chemical Calculations
Studies on thiourea derivatives involve detailed vibrational spectroscopy and quantum chemical calculations. This research helps in understanding the molecular and electronic structure, contributing to fields like material science and molecular modeling (Mary et al., 2016).
Industrial and Technological Applications
Use in Dye-Sensitized Solar Cells
Thiourea derivatives are used as additives in gel polymer electrolytes for dye-sensitized solar cells (DSSCs). Their inclusion enhances the performance and efficiency of these solar cells, indicating their potential in renewable energy technologies (Karthika et al., 2019).
Application in Organocatalysis
The use of thiourea derivatives as organocatalysts in various reactions, including C-C bond-forming reactions, is a significant application in synthetic chemistry. The unique properties of these compounds facilitate efficient catalysis in organic synthesis (Gogoi et al., 2022).
Computational Chemistry and Drug Design
Theoretical and computational studies on thiourea derivatives help in understanding their reactive, transport, and docking properties. This research is crucial for drug design and the development of new therapeutic agents (Aswathy et al., 2017).
properties
Product Name |
1-(Phenylmethyl)-3-[4-(trifluoromethoxy)phenyl]thiourea |
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Molecular Formula |
C15H13F3N2OS |
Molecular Weight |
326.3 g/mol |
IUPAC Name |
1-benzyl-3-[4-(trifluoromethoxy)phenyl]thiourea |
InChI |
InChI=1S/C15H13F3N2OS/c16-15(17,18)21-13-8-6-12(7-9-13)20-14(22)19-10-11-4-2-1-3-5-11/h1-9H,10H2,(H2,19,20,22) |
InChI Key |
LSPKTCDNEYNTJW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=S)NC2=CC=C(C=C2)OC(F)(F)F |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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